An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Butyrate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl butyrate (B1204436), also known as ethyl butanoate, is an ester with the chemical formula C₆H₁₂O₂.[1][2][3] It is a colorless liquid recognized for its characteristic fruity odor, often likened to pineapple.[2][3] This compound is found naturally in various fruits such as apples, bananas, and pineapples, and is also synthesized for extensive use as a flavoring agent in the food and beverage industry, a fragrance component in perfumery, and as a solvent in various industrial applications.[1][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl butyrate, complete with experimental protocols and logical diagrams to support research and development activities.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of ethyl butyrate are summarized below. These properties are crucial for its application in various scientific and industrial fields.
Physical Properties
Ethyl butyrate is a volatile and flammable liquid.[1][5] Its key physical properties are detailed in the table below, providing a consolidated reference for laboratory and industrial use.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [2][3][6] |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Odor | Fruity, pineapple-like | [2][3][4] |
| Melting Point | -93 °C to -97 °C | [1][3][7] |
| Boiling Point | 120–121 °C | [1][3][7] |
| Density | 0.875–0.879 g/cm³ at 25 °C | [1][3][7] |
| Solubility in Water | Low, approx. 4.9 mg/mL at 20 °C | [1] |
| Solubility in Organic Solvents | High (miscible with ethanol (B145695), ether, propylene (B89431) glycol, paraffin (B1166041) oil) | [1][3][4] |
| Vapor Pressure | 14 mmHg at 25 °C | [2] |
| Refractive Index (n20/D) | 1.392 | [4][6] |
| Flash Point | 26 °C (78 °F) | [1][2] |
Chemical Properties
Ethyl butyrate is chemically stable under normal storage conditions.[1] Its reactivity profile is characteristic of an ester.
| Property | Description | References |
| Chemical Structure | Butyrate ester of ethanol | [2] |
| Reactivity | Reacts with strong acids and oxidizing agents. Can undergo hydrolysis in the presence of acids or bases to form ethanol and butyric acid. | [1][2] |
| Synthesis | Commonly synthesized via Fischer esterification of ethanol and butyric acid. | [1][3][7] |
| Stability | Stable under recommended storage conditions. | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and for the synthesis of ethyl butyrate are provided below.
Determination of Boiling Point (Distillation Method)
Objective: To determine the boiling point of a liquid sample, such as ethyl butyrate, at atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or sand bath
-
Boiling chips or magnetic stir bar
Procedure:
-
Place a known volume (at least 5 mL) of the liquid sample into the distillation flask.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Set up the distillation apparatus as shown in the diagram below. Ensure the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the distillation flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises to immerse the thermometer bulb.
-
Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point of the liquid.
-
Record the ambient atmospheric pressure.
Determination of Density
Objective: To determine the density of a liquid sample.
Apparatus:
-
Graduated cylinder (e.g., 25 mL or 50 mL)
-
Electronic balance
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder.
-
Add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.
-
Measure and record the combined mass of the graduated cylinder and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.
-
Calculate the density of the liquid using the formula: Density = Mass / Volume.
-
Repeat the measurement at least two more times and calculate the average density to ensure accuracy.
Determination of Refractive Index
Objective: To measure the refractive index of a liquid sample.
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Lens paper
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Using a dropper, place a few drops of the liquid sample onto the surface of the prism.
-
Close the prism assembly.
-
Switch on the light source of the refractometer.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Rotate the knob that adjusts the prism until the field of view is divided into a light and a dark section.
-
Adjust the compensator to eliminate any color fringes and obtain a sharp dividing line.
-
Align the dividing line exactly with the center of the crosshairs.
-
Read the refractive index value from the scale.
-
Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.
Synthesis of Ethyl Butyrate via Fischer Esterification
Objective: To synthesize ethyl butyrate from ethanol and butyric acid using an acid catalyst.
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Graduated cylinders
Reagents:
-
Butyric acid
-
Ethanol (in excess)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask, combine butyric acid and an excess of ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Set up the apparatus for reflux and heat the mixture gently for a specified period (e.g., 1-2 hours) to allow the esterification to proceed.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with water to remove the excess ethanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution. Be cautious as this will produce carbon dioxide gas.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Separate the organic layer (ethyl butyrate) and dry it over an anhydrous drying agent like sodium sulfate.
-
Decant or filter the dried ester to remove the drying agent.
-
The crude ethyl butyrate can be further purified by distillation.
Visualizations
The following diagrams illustrate key processes related to ethyl butyrate.
Caption: Fischer Esterification of Ethyl Butyrate.
Caption: General Experimental Workflow for Physical Property Determination.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1049330A - Process for producing ethyl butyrate - Google Patents [patents.google.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
